N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide
Description
“N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide” is a chemical compound with a molecular formula of C19H20N4O3S . This compound is part of the oxazolo[4,5-b]pyridin family .
Synthesis Analysis
The synthesis of oxazolo[5,4-d]pyrimidines, which includes our compound of interest, has been reviewed in recent years . The two main approaches include the synthesis via cyclization of pyrimidine derivatives resulting in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings . The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fused ring system that includes an oxazole and a pyridine ring . The presence of these rings and the various substituents on them contribute to the compound’s unique chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 384.452 Da and a monoisotopic mass of 384.125610 Da . Other properties such as melting point, boiling point, and density have not been found in the available literature .Future Directions
The oxazolo[5,4-d]pyrimidine scaffold, which includes our compound of interest, is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents . This suggests that there may be potential for future research and development involving this compound.
properties
IUPAC Name |
N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-10-8-11(20-17(23)18(2,3)4)9-12(14(10)22)16-21-15-13(24-16)6-5-7-19-15/h5-9,22H,1-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEDTWIZFCOSBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,2-dimethylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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